![molecular formula C18H16N6O5 B14756248 2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine is a synthetic compound with the molecular formula C18H16N6O5 and a molecular weight of 396.36 This compound is characterized by the presence of an adenosine moiety linked to an isoindoline-1,3-dione unit through an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine typically involves the reaction of adenosine derivatives with isoindoline-1,3-dione derivatives under specific conditions. One common method involves the use of phthalic anhydride and 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoindoline-1,3-dione moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in inhibiting certain enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the isoindoline-1,3-dione moiety.
3’-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine: Similar structure but with different functional groups.
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Guanosine: Contains a guanine base instead of adenine.
Uniqueness
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine is unique due to the presence of the isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C18H16N6O5 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
2-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H16N6O5/c19-15-14-16(21-7-20-15)23(8-22-14)13-5-11(12(6-25)28-13)29-24-17(26)9-3-1-2-4-10(9)18(24)27/h1-4,7-8,11-13,25H,5-6H2,(H2,19,20,21)/t11-,12+,13+/m0/s1 |
Clave InChI |
PXMRLQWANIPVKF-YNEHKIRRSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)ON4C(=O)C5=CC=CC=C5C4=O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


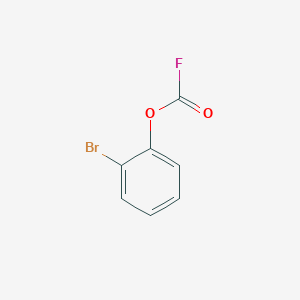
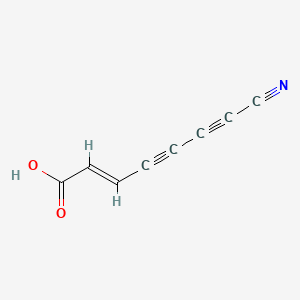
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
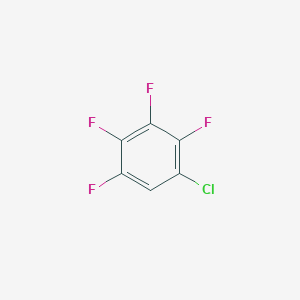
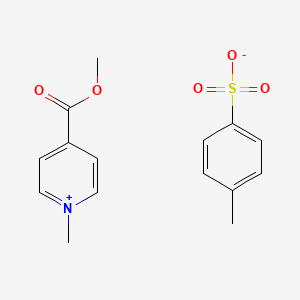
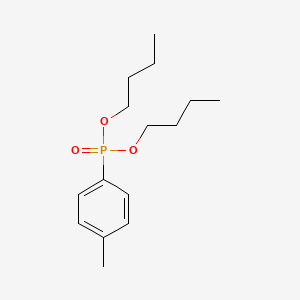
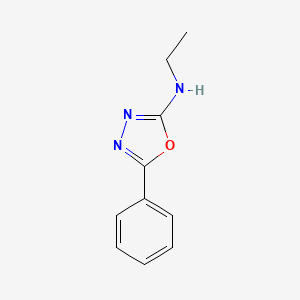
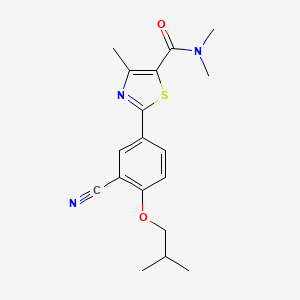
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
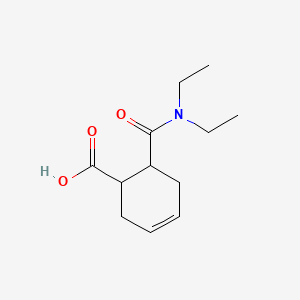
![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
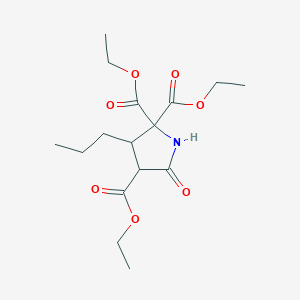
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
